molecular formula C11H12N6O3 B1194594 7-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)theophylline CAS No. 88338-63-0

7-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)theophylline

Cat. No. B1194594
CAS RN: 88338-63-0
M. Wt: 276.25 g/mol
InChI Key: JBXSBZBZASARMY-UHFFFAOYSA-N
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Patent
US04565817

Procedure details

5.04 g. 2-(theophyllin-7-yl)-acetamidoxime, 2.16 g. of sodium methylate, 10 cm3 ethyl acetate and 200 cm3 of toluene are heated under stirring by using a water condenser for 20 hours and further 10 cm3 ethyl acetate are added to the mixture in five portions. The solvent is distilled off. After crystallization from water 4.1 g. (74% yield) 7-[(5-methyl-1,2,4-oxadiazol-3-yl)-methyl]-theophylline are obtained. M.p.: 135°-136° C.
Name
2-(theophyllin-7-yl)-acetamidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:12](=[O:13])[C:11]2[N:10]([CH2:14][C:15](=[N:17][OH:18])[NH2:16])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].C[O-].[Na+].[C:22]1(C)C=CC=C[CH:23]=1>C(OCC)(=O)C>[CH3:22][C:23]1[O:18][N:17]=[C:15]([CH2:14][N:10]2[C:11]3[C:12](=[O:13])[N:1]([CH3:2])[C:3](=[O:4])[N:5]([CH3:6])[C:7]=3[N:8]=[CH:9]2)[N:16]=1 |f:1.2|

Inputs

Step One
Name
2-(theophyllin-7-yl)-acetamidoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(N)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
CUSTOM
Type
CUSTOM
Details
After crystallization from water 4.1 g

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NO1)CN1C=NC=2N(C(N(C)C(C12)=O)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.